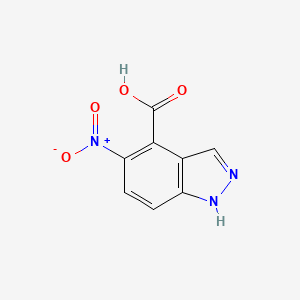

5-nitro-1H-indazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-nitro-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-4-3-9-10-5(4)1-2-6(7)11(14)15/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGVNHRNQGDTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Nitro-1H-indazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in research, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a nitro group at the 5-position and a carboxylic acid at the 4-position of the indazole ring. This unique structure allows it to participate in various chemical reactions and exhibit multiple biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through its functional groups. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, while the carboxylic acid can participate in biochemical pathways crucial for cellular function .

Anti-inflammatory Activity

Research has shown that 5-nitro-1H-indazole derivatives exhibit significant anti-inflammatory effects. In various assays, including the carrageenan-induced paw edema test, compounds derived from this indazole have demonstrated potent inhibition of inflammation-related pathways . For instance, a study reported that derivatives of indazole exhibited IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers like NF-κB/AP-1 .

Anticancer Activity

The anticancer potential of 5-nitro-1H-indazole derivatives has been explored extensively. Compounds synthesized from this scaffold have been evaluated against several cancer cell lines, including HCT116 and MDA-MB-231. Notably, certain derivatives showed IC50 values in the low nanomolar range (e.g., as low as 0.4 nM), indicating strong inhibitory effects on tumor growth .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research indicates that 5-nitro-1H-indazole derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Research Applications

This compound serves as a precursor for synthesizing various bioactive indazole derivatives with therapeutic applications. Its utility extends across several domains:

- Medicinal Chemistry : It is used as a building block for creating compounds with anticancer and anti-inflammatory properties.

- Biochemical Research : The compound aids in studying enzyme inhibition and other biochemical pathways relevant to disease mechanisms.

- Analytical Chemistry : It is employed in synthesizing standards for analytical methods, enhancing the accuracy of chemical analyses .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of indazole derivatives, researchers synthesized multiple compounds based on the 5-nitro scaffold. The most potent compound exhibited an ED50 value of 3.5 mg/kg in animal models, demonstrating significant anti-inflammatory activity compared to controls .

Case Study 2: Anticancer Activity

A series of novel indazole derivatives were tested against cancer cell lines using MTT assays. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, showcasing their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Nitroindazole | Nitro group at position 5 | Moderate anticancer activity |

| 1H-Indazole-4-carboxylic acid methyl ester | Lacks nitro group; contains ester | Limited anti-inflammatory effects |

| 5-Amino (1H)indazole-4-carboxylic acid | Amino group replaces nitro group | Enhanced antimicrobial properties |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Nitro-1H-indazole-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic drugs. For instance, compounds containing the indazole structure have been linked to the development of effective treatments for conditions such as arthritis and cancer.

- Case Study : Research has shown that derivatives of 5-nitro-1H-indazole can inhibit specific kinases associated with cancer cell proliferation. For example, compounds designed based on this scaffold exhibited nanomolar inhibition against Polo-like kinase 4 (PLK4), demonstrating potential for targeted cancer therapies .

Biochemical Research

In biochemical studies, this compound is utilized to explore the mechanisms of action of nitro compounds. Its nitro group plays a crucial role in biochemical interactions, making it a valuable tool for understanding nitrosative stress and related cellular responses.

- Applications :

- Investigating the effects of nitro compounds on cellular signaling pathways.

- Studying the metabolic pathways involving indazole derivatives.

Analytical Chemistry

This compound is frequently employed in analytical chemistry as a standard reference material. It aids in the calibration of instruments and validation of analytical procedures due to its well-defined chemical properties.

- Applications :

- Used in high-performance liquid chromatography (HPLC) to ensure accuracy in quantifying other compounds.

- Serves as a benchmark for developing new analytical methods.

Agricultural Chemistry

The compound finds applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its derivatives are being researched for their potential to act as effective herbicides and pesticides, contributing to sustainable agricultural practices.

- Research Findings : Studies have indicated that certain derivatives can selectively inhibit plant growth regulators, providing a pathway for developing targeted agrochemical solutions .

Material Science

In material science, this compound is explored for its potential use in organic electronics and photonic devices. The unique electronic properties of indazole derivatives make them suitable candidates for creating novel materials with enhanced performance characteristics.

- Applications :

- Development of organic semiconductors.

- Use in photovoltaic cells and light-emitting diodes (LEDs).

Summary Table of Applications

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Differences

The indazole core in 5-nitro-1H-indazole-4-carboxylic acid differs significantly from imidazole-based analogs:

- Indazole : A 10-π-electron aromatic system with two nitrogen atoms (one in the pyrazole ring). Enhanced aromaticity and planarity compared to imidazole may increase stability and π-π stacking interactions.

- Imidazole : A 6-π-electron aromatic system with two nitrogen atoms in a five-membered ring. Smaller size and lower molecular weight result in distinct solubility and electronic properties.

Substituent Effects

The nitro and carboxylic acid groups at analogous positions (5 and 4) in imidazole derivatives (e.g., 5-nitro-4-imidazolecarboxylic acid and 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid ) allow for comparative analysis:

*Calculated based on indazole core and substituent addition.

Electronic and Reactivity Profiles

- Indazole’s extended conjugation may further delocalize nitro group effects .

- Carboxylic Acid : Position 4 in both indazole and imidazole derivatives allows hydrogen bonding, but indazole’s larger structure may sterically hinder interactions compared to imidazole analogs .

Crystallographic Considerations

Comparative studies might reveal differences in packing efficiency due to indazole’s planar geometry versus imidazole’s flexibility.

Research Findings and Implications

- Synthetic Accessibility : Imidazole derivatives are often easier to functionalize due to their smaller size and commercial availability. Indazole synthesis may require multi-step routes, limiting scalability .

- Biological Activity : Imidazole-based nitro-carboxylic acids are explored as enzyme inhibitors (e.g., nitroimidazoles in antimicrobial therapy). Indazole’s rigidity could improve target selectivity but reduce bioavailability .

- Computational Predictions: Density-functional theory (DFT) methods could model the indazole derivative’s electronic structure, predicting reactivity trends (e.g., nitro group reduction potentials) relative to imidazole analogs.

Métodos De Preparación

Hydrazone Formation

- Starting materials such as 2-fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde are reacted with hydrazine hydrate (NH₂NH₂·H₂O) in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature (around 23 °C) for 2 hours.

- This step yields hydrazone intermediates in high yields (≥70% for acetophenone derivatives and ≥50% for benzaldehyde derivatives), which are crucial precursors for indazole ring closure.

Cyclization via Nucleophilic Aromatic Substitution (S_NAr)

- The hydrazone intermediates undergo base-promoted cyclization in DMF at elevated temperatures (around 90 °C) using potassium carbonate (K₂CO₃) as the base, typically 3 equivalents.

- This step facilitates intramolecular nucleophilic displacement of the fluorine atom by the hydrazone nitrogen, forming the 1-aryl-5-nitro-1H-indazole scaffold.

- Yields vary between 45–90%, with acetophenone-derived substrates generally giving higher yields (73–96%) compared to benzaldehyde derivatives (63–73%).

One-Pot Domino Process

- An optimized one-pot protocol combines hydrazone formation and cyclization in a single operation, enhancing efficiency and yield.

- The one-pot reaction typically uses dry DMF or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as solvent, with molecular sieves added to scavenge water and suppress side reactions.

- This method yields 1-aryl-5-nitro-1H-indazoles in 62–78% yields and is advantageous for substrates without activating groups for S_NAr cyclization, often requiring copper(I) iodide (CuI) and base under Ullmann-type conditions for ring closure.

Preparation of 5-Nitro-1H-indazole Derivatives via Sulfonamide and Carbamate Intermediates

- 5-Nitro-1H-indazole can be deprotonated with sodium hydride (NaH) in dry tetrahydrofuran (THF) at low temperatures (5–30 °C) to form the sodium salt intermediate.

- This intermediate reacts with sulfonyl chlorides or chloroformates at 10–50 °C to yield sulfonamide and carbamate derivatives in high yields (up to 89%).

- Although this method focuses on N1-substituted derivatives, it demonstrates the versatility of 5-nitro-1H-indazole functionalization, which can be adapted for further carboxylation or substitution at other positions.

Summary of Key Experimental Conditions and Yields

| Step | Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate (2-3 equiv.) | DMF | 23 °C, 2 h | ≥50–70 | High yield, essential first step |

| Cyclization (S_NAr) | K₂CO₃ (3 equiv.), base-promoted | DMF or DMPU | 90 °C, 3 h | 45–90 | Higher yields with acetophenone substrates |

| One-pot domino process | Hydrazine + arylhydrazine hydrochloride + base + molecular sieves | DMF/DMPU | 90 °C | 62–78 | Efficient, single operation |

| Sodium salt intermediate | NaH (1 equiv.) | Dry THF | 5–30 °C | — | For further sulfonamide/carbamate synthesis |

| Sulfonamide/carbamate deriv. | Sulfonyl chlorides/chloroformates | THF | 10–50 °C | Up to 89 | Purified by column chromatography |

Research Findings and Optimization Notes

- The use of polar aprotic solvents such as DMF and DMPU is critical for solubilizing reactants and facilitating nucleophilic aromatic substitution.

- Molecular sieves are employed to remove water generated during hydrazone formation, preventing side reactions such as hydrolysis or addition of nucleophiles like dimethylamine formed from DMF decomposition.

- Electron-withdrawing substituents on the arylhydrazine slow cyclization due to decreased nucleophilicity, requiring longer reaction times.

- The benzaldehyde series generally gives lower yields than the acetophenone series, possibly due to less steric hindrance and increased susceptibility to side reactions.

- Ullmann-type copper-catalyzed cyclization is essential for substrates lacking activating groups for S_NAr, expanding the scope of accessible indazole derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-nitro-1H-indazole-4-carboxylic acid, and what critical steps ensure successful cyclization?

The synthesis typically involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, a nitro-substituted benzoic acid derivative is first converted to an acid chloride, which undergoes Friedel-Crafts acylation with an aromatic substrate (e.g., dichlorobenzene). Subsequent treatment with hydrazine hydrate in dimethylformamide (DMF) facilitates indazole ring closure via nucleophilic substitution and cyclization. Key parameters include maintaining anhydrous conditions during acylation and optimizing reaction time/temperature to prevent nitro group reduction during hydrazine treatment .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, particularly distinguishing nitro and carboxylic acid groups.

- IR spectroscopy to identify functional groups (e.g., NO₂ stretching ~1520–1350 cm⁻¹, COOH ~2500–3300 cm⁻¹).

- X-ray crystallography for definitive structural elucidation, especially to resolve tautomeric forms of the indazole ring.

- Mass spectrometry (ESI or HRMS) to validate molecular weight and fragmentation patterns .

Q. How does the solubility profile of this compound influence its reactivity in organic reactions?

The compound’s poor solubility in non-polar solvents (due to nitro and carboxylic acid groups) necessitates polar aprotic solvents like DMF or DMSO for reactions. Pre-activation via esterification (e.g., methyl/ethyl esters) or conversion to acyl chlorides can improve solubility in less polar media. Solubility studies should be conducted using UV-Vis spectroscopy or gravimetric analysis in solvents of varying polarity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Common methods include:

Q. How can researchers validate the purity of synthesized this compound?

Purity is assessed via:

- HPLC with UV detection (λ ~270–300 nm for nitroaromatics).

- Melting point analysis (sharp melting range indicates high purity).

- Elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Systematic optimization involves:

- Solvent screening : DMF or DMI may improve cyclization efficiency compared to THF.

- Catalyst selection : Raney nickel or palladium catalysts can mitigate nitro group reduction during hydrazine treatment .

- Temperature control : Lower temperatures (0–5°C) during acylation prevent side reactions.

- In situ monitoring : Use TLC or FTIR to track intermediate formation and adjust reaction times .

Q. What strategies resolve contradictions between experimental and computational spectral data for nitro-substituted indazoles?

Discrepancies in NMR or IR data can arise from tautomerism or crystal packing effects. Solutions include:

Q. How can researchers design bioactivity assays for this compound targeting kinase inhibition?

Assay design considerations:

- Enzyme selection : Prioritize kinases with structural homology to indazole-binding proteins (e.g., PKA, CDK2).

- Competitive binding assays : Use fluorescence polarization or TR-FRET to measure IC₅₀ values.

- Cellular validation : Test cytotoxicity and target engagement in cancer cell lines (e.g., MTT assays).

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes and guide SAR studies .

Q. What methodologies address conflicting results in pharmacological studies of nitro-indazole derivatives?

Contradictory data (e.g., varying IC₅₀ values across studies) require:

- Meta-analysis of published datasets to identify confounding variables (e.g., assay conditions, cell lines).

- Standardized protocols : Adopt CONSORT-like guidelines for dose-response experiments.

- Orthogonal assays : Validate findings using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers approach data sharing and reproducibility for studies involving this compound?

Best practices include:

- Depositing raw data in repositories like Zenodo or Figshare, including spectral files (NMR, IR) and crystallographic CIFs.

- Detailing synthetic protocols in SI (supplementary information) with step-by-step videos or flowcharts.

- Collaborative verification : Partner with independent labs to replicate key findings, addressing open science initiatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.